molecular formula C8H10N2O B3261250 N-(2-Methylpyridin-3-yl)acetamide CAS No. 34050-39-0

N-(2-Methylpyridin-3-yl)acetamide

Cat. No.: B3261250
CAS No.: 34050-39-0
M. Wt: 150.18 g/mol
InChI Key: FWYOCGXRWCWTRL-UHFFFAOYSA-N
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Description

N-(2-Methylpyridin-3-yl)acetamide (CAS: Not explicitly provided; molecular formula: C₈H₉ClN₂O, MW: 185.1 g/mol) is a pyridine-derived acetamide featuring a 2-methyl substituent on the pyridine ring and a chloroacetyl group. It is synthesized via a reaction between 3-amino-2-methylpyridine and chloroacetyl chloride in the presence of triethylamine, yielding a white crystalline powder with 82% efficiency . This compound serves as a critical intermediate in the synthesis of CRCM5484, a BET bromodomain inhibitor with selective anti-leukemic activity. Its mechanism involves disrupting protein-protein interactions in epigenetic regulation, making it a candidate for cancer therapy .

Properties

IUPAC Name

N-(2-methylpyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-8(10-7(2)11)4-3-5-9-6/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYOCGXRWCWTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for N-(2-Methylpyridin-3-yl)acetamide involves the reaction of 2-methyl-3-aminopyridine with acetic anhydride. The reaction typically takes place in a solvent such as dichloromethane, with pyridine acting as a base. The reaction mixture is stirred at room temperature, leading to the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylpyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an amine.

    Substitution: The products vary depending on the nucleophile used but can include various substituted amides.

Scientific Research Applications

N-(2-Methylpyridin-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-Methylpyridin-3-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with key proteins and signaling molecules within cells .

Comparison with Similar Compounds

Pyridine-Containing Acetamides in Antiviral Therapeutics

Several pyridine-based acetamides have been studied as SARS-CoV-2 main protease inhibitors. Key examples include:

  • 2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX): Exhibits a binding affinity better than −22 kcal/mol due to interactions with HIS163 and ASN142 via its pyridine ring and cyanophenyl group .
  • 2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2): Similar binding mode but with reduced potency compared to 5RGX, highlighting the role of electron-withdrawing groups (e.g., cyano vs. chloro) in enhancing affinity .

Structural Insight : The position of methyl groups on the pyridine ring (e.g., 2-methyl vs. 4-methyl) influences steric hindrance and hydrogen-bonding capacity. For instance, 4-methylpyridin-3-yl derivatives often show stronger interactions with protease active sites than 2-methyl analogues .

Pyridazinone Derivatives as FPR2 Agonists

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide is a potent FPR2 agonist that activates calcium mobilization and chemotaxis in neutrophils. Unlike N-(2-Methylpyridin-3-yl)acetamide, this compound incorporates a pyridazinone core and a methoxybenzyl group, which are critical for receptor specificity .

Phenoxy Acetamide Derivatives in Oncology

Phenoxy acetamides like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) demonstrate broad-spectrum anti-cancer activity against HCT-1, MCF-7, and PC-3 cell lines. These compounds leverage quinazoline sulfonyl groups for DNA intercalation, a mechanism distinct from the BET inhibition of this compound .

Activity Comparison :

Compound Target Pathway IC₅₀ (Cell Lines)
This compound BET bromodomains Not reported
Compound 38 DNA intercalation <10 µM (HCT-1)

Substituted Phenyl Acetamides in Structural Studies

N-(3-Methylphenyl)-2,2,2-trichloro-acetamide (from ) crystallizes in a monoclinic system with one molecule per asymmetric unit. Meta-substitution with electron-withdrawing groups (e.g., nitro) significantly alters crystal lattice parameters compared to this compound, which lacks trichloro groups .

Physicochemical Impact : Trichloroacetyl groups increase molecular rigidity and melting points but reduce solubility in polar solvents .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Biological Activity Target/Mechanism Reference
This compound 2-methylpyridine, chloroacetyl 185.1 Anti-leukemic BET bromodomain inhibition
5RGX 3-cyanophenyl, 4-methylpyridine Not reported SARS-CoV-2 protease inhibition (−22 kcal/mol) HIS163/ASN142 binding
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)...]acetamide Bromophenyl, pyridazinone Not reported FPR2 agonism Calcium mobilization
Compound 38 Quinazoline sulfonyl, methoxyphenyl Not reported Anti-cancer (HCT-1, MCF-7) DNA intercalation

Biological Activity

N-(2-Methylpyridin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methyl group at the 2-position and an acetamide functional group. The chemical formula is C8H10N2OC_8H_{10}N_2O, and its structure allows for various interactions with biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the pyridine moiety enhances lipophilicity, facilitating membrane penetration. This compound has been shown to modulate the activity of various enzymes, potentially influencing several biological pathways.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of microbial strains. For example, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

2. Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved are still under investigation, but preliminary data suggest involvement in modulating apoptotic signaling pathways.

3. Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit various enzymes, including fatty acid amide hydrolase (FAAH), which plays a crucial role in the regulation of endocannabinoid signaling. Inhibition of FAAH may have implications for pain management and neuroprotection.

Case Studies and Research Findings

A series of studies have explored the biological effects of this compound:

StudyFindings
Karlsson et al. (2015)Identified the compound's interaction with FAAH, demonstrating its potential as a therapeutic agent in pain management .
Bioactivity ScreeningShowed significant antimicrobial activity against multiple strains, indicating its potential as an antibiotic.
Cancer Cell Line StudiesReported inhibition of cancer cell proliferation through apoptosis induction, highlighting its anticancer potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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